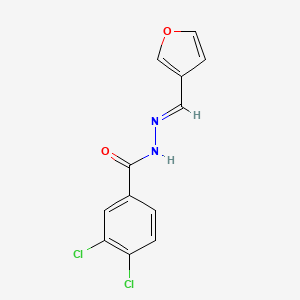
4-phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including structures similar to "4-phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine," involves the formation of 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. A notable preparative strategy includes the synthesis of activated p-nitrophenyl esters followed by subsequent scavenging of the p-nitrophenol leaving group, allowing for the rapid preparation of a chemical library consisting of over 400 compounds (Gregg et al., 2007).
Molecular Structure Analysis
The molecular structure of "this compound" and related pyrazolo[1,5-a]pyrimidine derivatives is characterized by a fused ring system that combines the pyrazole and pyrimidine rings. This configuration is crucial for the compound's biological activities and chemical properties. The presence of substituents like phenyl and phenoxy groups further influences the molecule's electronic and spatial configuration, affecting its reactivity and interaction with biological targets.
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitution and coupling reactions, which are essential for synthesizing a wide range of substituted derivatives. These reactions are facilitated by the active sites present on the pyrimidine ring and the versatility of the pyrazole moiety (Kou & Yang, 2022).
Zukünftige Richtungen
The future directions for “4-phenoxy-2-phenyl-6-(1H-pyrazol-1-yl)pyrimidine” could involve further exploration of its potential applications in various fields such as medicinal chemistry, drug discovery, and agrochemistry. This could include the development of new synthetic techniques and the investigation of its biological activity .
Wirkmechanismus
Target of Action
Similar compounds have been found to target various cellular components, including enzymes and receptors .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, and antitumor activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .
Eigenschaften
IUPAC Name |
4-phenoxy-2-phenyl-6-pyrazol-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c1-3-8-15(9-4-1)19-21-17(23-13-7-12-20-23)14-18(22-19)24-16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEHAKSUVFAPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,5-dimethyl-3-(methylthio)-1H-indol-2-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B5207679.png)
![3-bromo-4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5207683.png)
![9-[3-(3-methoxyphenoxy)propyl]-9H-carbazole](/img/structure/B5207685.png)

![4-[4-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5207704.png)
![4-{[3-(methoxycarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5207707.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5207719.png)
![2-bromo-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5207721.png)

![3-amino-6-phenyl-N-2-pyridinyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207737.png)
![1-[2-(3-ethoxyphenoxy)ethoxy]-2-nitrobenzene](/img/structure/B5207740.png)
![1,7,8,9,10,10-hexachloro-4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5207770.png)
![ethyl {5-[4-(4-morpholinyl)butanoyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl}carbamate hydrochloride hydrate](/img/structure/B5207776.png)